1-Ethyl-3-methylimidazolium tosylate

Descripción general

Descripción

1-Ethyl-3-methylimidazolium tosylate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. They are used in various applications, including catalysis, electrochemistry, and as solvents for chemical reactions and material processing.

Synthesis Analysis

The synthesis of 1-ethyl-3-methylimidazolium-based ionic liquids typically involves the combination of an imidazolium cation with an appropriate anion. In the case of 1-ethyl-3-methylimidazolium tosylate, the tosylate anion is paired with the 1-ethyl-3-methylimidazolium cation. The synthesis process may involve quaternization reactions and anion exchange procedures to obtain the desired ionic liquid with high purity and yield.

Molecular Structure Analysis

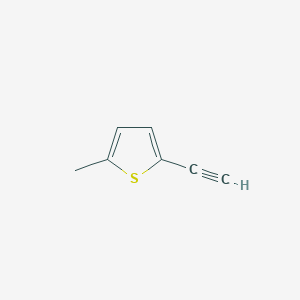

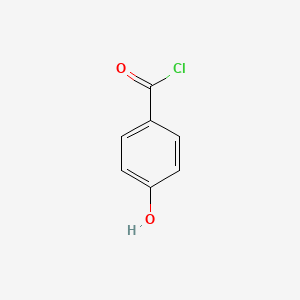

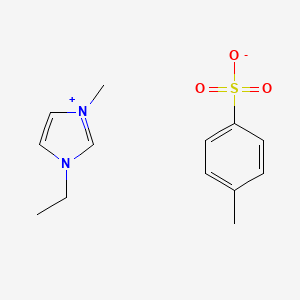

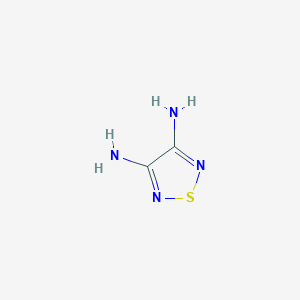

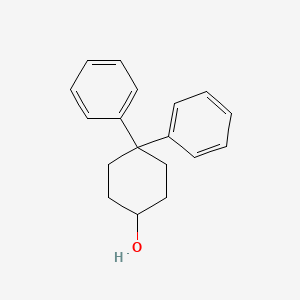

The molecular structure of 1-ethyl-3-methylimidazolium tosylate consists of the 1-ethyl-3-methylimidazolium cation, which has an imidazolium ring with ethyl and methyl substituents, and the tosylate anion, which is a sulfonate group with a toluene backbone. The interactions between the cation and anion are primarily electrostatic, but hydrogen bonding and van der Waals forces can also play a role in the overall structure of the ionic liquid.

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium tosylate can participate in various chemical reactions due to its ionic nature and ability to stabilize transition states. It can act as a catalyst or solvent in reactions such as the condensation of glucosamine, where it enhances selectivity and reaction rates by coordinating with substrates through hydrogen bonding . It can also catalyze the cyanosilylation of carbonyl compounds, demonstrating high turnover frequency values and providing insight into the mechanism of ionic liquid-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-3-methylimidazolium tosylate are influenced by its ionic structure. It exhibits a low melting point, which is characteristic of ionic liquids, and can show complete miscibility with water and certain alcohols . The presence of the tosylate anion can affect the phase behavior and physico-chemical properties of the ionic liquid, such as viscosity, conductivity, and surface tension. These properties are essential for the application of 1-ethyl-3-methylimidazolium tosylate in various fields, including material science and chemical engineering.

Aplicaciones Científicas De Investigación

-

Next-Generation Li-ion Battery Electrolytes

- Field : Material Science

- Application : 1-Ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ionic liquid, which is structurally similar to 1-Ethyl-3-methylimidazolium tosylate, is being targeted for applications in next-generation Li-ion battery electrolytes .

- Method : Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .

- Results : The geometric structure, interaction energy and natural bond orbital analysis of the ion-pair conformers of this ionic liquid show differences from the conventional H-bonds .

-

Biomass Pretreatment

- Field : Bioenergy

- Application : Ionic liquids such as 1-ethyl-3-methylimidazolium chloride or acetate, which are structurally similar to 1-Ethyl-3-methylimidazolium tosylate, are used for pretreatment of lignocellulosic biomass to aid its deconstruction .

- Method : The biomass is soaked in the ionic liquid, which helps to break down the complex structure of the biomass and make it more accessible for further processing .

- Results : This pretreatment method can improve the efficiency of biomass conversion processes, although the residual ionic liquid can be inhibitory to some microorganisms used in bioenergy production .

-

HPLC Solvent

- Field : Analytical Chemistry

- Application : 1-Ethyl-3-methylimidazolium tosylate is used as a solvent in High Performance Liquid Chromatography (HPLC), a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

- Method : The compound is dissolved in the mobile phase of the HPLC system. The mixture to be separated is then injected into the system, and the different components are separated based on their interactions with the mobile phase and the stationary phase .

- Results : The use of 1-Ethyl-3-methylimidazolium tosylate as a solvent can improve the efficiency and selectivity of the HPLC process .

-

Ionic Liquid for DFT Studies

- Field : Computational Chemistry

- Application : 1-Ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ionic liquid, which is structurally similar to 1-Ethyl-3-methylimidazolium tosylate, is used in Density Functional Theory (DFT) calculations .

- Method : DFT calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .

- Results : The geometric structure, interaction energy and natural bond orbital analysis of the ion-pair conformers of this ionic liquid show differences from the conventional H-bonds .

-

Biomass Pretreatment

- Field : Bioenergy

- Application : Ionic liquids such as 1-ethyl-3-methylimidazolium chloride or acetate, which are structurally similar to 1-Ethyl-3-methylimidazolium tosylate, are used for pretreatment of lignocellulosic biomass to aid its deconstruction .

- Method : The biomass is soaked in the ionic liquid, which helps to break down the complex structure of the biomass and make it more accessible for further processing .

- Results : This pretreatment method can improve the efficiency of biomass conversion processes, although the residual ionic liquid can be inhibitory to some microorganisms used in bioenergy production .

-

HPLC Solvent

- Field : Analytical Chemistry

- Application : 1-Ethyl-3-methylimidazolium tosylate is used as a solvent in High Performance Liquid Chromatography (HPLC), a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

- Method : The compound is dissolved in the mobile phase of the HPLC system. The mixture to be separated is then injected into the system, and the different components are separated based on their interactions with the mobile phase and the stationary phase .

- Results : The use of 1-Ethyl-3-methylimidazolium tosylate as a solvent can improve the efficiency and selectivity of the HPLC process .

-

Ionic Liquid for DFT Studies

- Field : Computational Chemistry

- Application : 1-Ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ionic liquid, which is structurally similar to 1-Ethyl-3-methylimidazolium tosylate, is used in Density Functional Theory (DFT) calculations .

- Method : DFT calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .

- Results : The geometric structure, interaction energy and natural bond orbital analysis of the ion-pair conformers of this ionic liquid show differences from the conventional H-bonds .

-

Biomass Pretreatment

- Field : Bioenergy

- Application : Ionic liquids such as 1-ethyl-3-methylimidazolium chloride or acetate, which are structurally similar to 1-Ethyl-3-methylimidazolium tosylate, are used for pretreatment of lignocellulosic biomass to aid its deconstruction .

- Method : The biomass is soaked in the ionic liquid, which helps to break down the complex structure of the biomass and make it more accessible for further processing .

- Results : This pretreatment method can improve the efficiency of biomass conversion processes, although the residual ionic liquid can be inhibitory to some microorganisms used in bioenergy production .

Safety And Hazards

Propiedades

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-8-5-4-7(2)6-8/h2-5H,1H3,(H,8,9,10);4-6H,3H2,1-2H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMUPILCYSJMLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049270 | |

| Record name | 1-Ethyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methylimidazolium tosylate | |

CAS RN |

328090-25-1 | |

| Record name | 1-Ethyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)